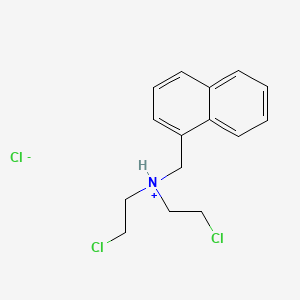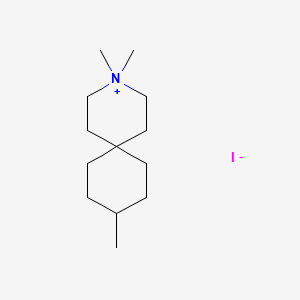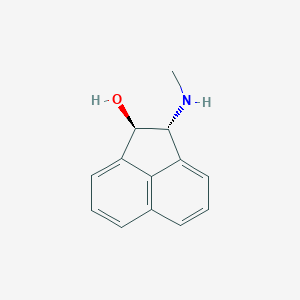
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) is a complex organic compound with a unique structure that includes a naphthalene ring system
Méthodes De Préparation
The synthesis of 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Reduction: The reduction of acenaphthylene derivatives to form the dihydro compound.
Amination: Introduction of the methylamino group through nucleophilic substitution reactions.
Hydroxylation: Addition of the hydroxyl group to the naphthalene ring system.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) can be compared with other similar compounds, such as:
1,2-Acenaphthylenediamine: A related compound with two amino groups instead of one methylamino group.
1,2-Acenaphthylenedione: An oxidized derivative with two carbonyl groups.
3-Acenaphthyleneacetic acid: A compound with an acetic acid functional group attached to the naphthalene ring.
These similar compounds share structural features with 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) but differ in their functional groups and chemical properties, highlighting the uniqueness of each compound.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(1R,2R)-2-(methylamino)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C13H13NO/c1-14-12-9-6-2-4-8-5-3-7-10(11(8)9)13(12)15/h2-7,12-15H,1H3/t12-,13-/m1/s1 |
Clé InChI |
WVOMXVUXVVWHQB-CHWSQXEVSA-N |
SMILES isomérique |
CN[C@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O |
SMILES canonique |
CNC1C(C2=CC=CC3=C2C1=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


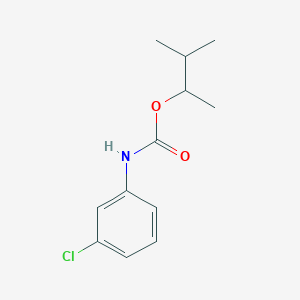

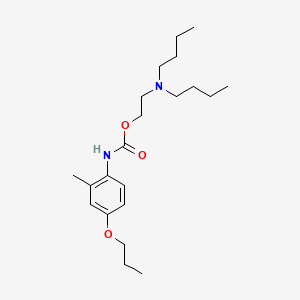

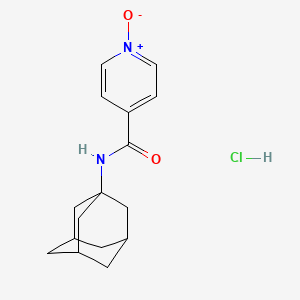





![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
